5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route may include:
Preparation of the Purine Derivative: This step involves the synthesis of 9-(2-methoxyethyl)-9H-purine, which can be achieved through alkylation of purine with 2-methoxyethyl halide under basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Assembly of the Final Compound: The final step involves the coupling of the purine derivative with the piperazine ring and the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-(2-methoxyethyl)-9H-purine: Shares the purine derivative but lacks the piperazine and pyridine rings.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Pyridine-3-carbonitrile derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of a purine derivative, a piperazine ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C18H19ClN8O |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-chloro-6-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19ClN8O/c1-28-7-6-27-12-24-15-17(22-11-23-18(15)27)26-4-2-25(3-5-26)16-14(19)8-13(9-20)10-21-16/h8,10-12H,2-7H2,1H3 |
InChI Key |
WERZXCWYKUECIJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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